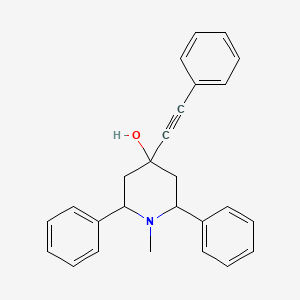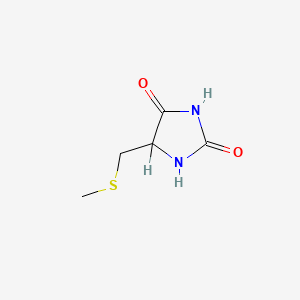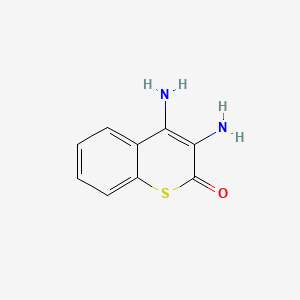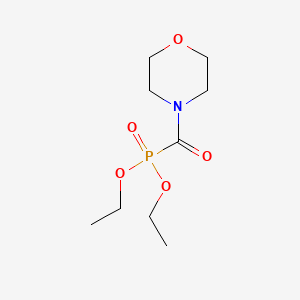![molecular formula C27H35ClN4O3 B1658183 1-[2,6-BIS(PROPAN-2-YL)PHENYL]-3-{2-[3-(4-CHLOROPHENYL)-4-OXOIMIDAZOLIDIN-1-YL]-2-OXOETHYL}-3-PROPYLUREA CAS No. 5999-88-2](/img/structure/B1658183.png)
1-[2,6-BIS(PROPAN-2-YL)PHENYL]-3-{2-[3-(4-CHLOROPHENYL)-4-OXOIMIDAZOLIDIN-1-YL]-2-OXOETHYL}-3-PROPYLUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,6-BIS(PROPAN-2-YL)PHENYL]-3-{2-[3-(4-CHLOROPHENYL)-4-OXOIMIDAZOLIDIN-1-YL]-2-OXOETHYL}-3-PROPYLUREA is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of multiple functional groups, including a chlorophenyl group, an oxoimidazolidinyl group, and a di(propan-2-yl)phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[2,6-BIS(PROPAN-2-YL)PHENYL]-3-{2-[3-(4-CHLOROPHENYL)-4-OXOIMIDAZOLIDIN-1-YL]-2-OXOETHYL}-3-PROPYLUREA involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the following steps:
Formation of the oxoimidazolidinyl intermediate: This step involves the reaction of 4-chlorophenyl isocyanate with an appropriate amine to form the oxoimidazolidinyl intermediate.
Coupling with the oxoethyl group: The oxoimidazolidinyl intermediate is then reacted with an oxoethyl compound under controlled conditions to form the desired intermediate.
Introduction of the di(propan-2-yl)phenyl group: The final step involves the coupling of the intermediate with a di(propan-2-yl)phenyl compound to form the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-[2,6-BIS(PROPAN-2-YL)PHENYL]-3-{2-[3-(4-CHLOROPHENYL)-4-OXOIMIDAZOLIDIN-1-YL]-2-OXOETHYL}-3-PROPYLUREA undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxoimidazolidinyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carbonyl groups, resulting in the formation of alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2,6-BIS(PROPAN-2-YL)PHENYL]-3-{2-[3-(4-CHLOROPHENYL)-4-OXOIMIDAZOLIDIN-1-YL]-2-OXOETHYL}-3-PROPYLUREA has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2,6-BIS(PROPAN-2-YL)PHENYL]-3-{2-[3-(4-CHLOROPHENYL)-4-OXOIMIDAZOLIDIN-1-YL]-2-OXOETHYL}-3-PROPYLUREA involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity or function. The pathways involved in these interactions depend on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
1-[2,6-BIS(PROPAN-2-YL)PHENYL]-3-{2-[3-(4-CHLOROPHENYL)-4-OXOIMIDAZOLIDIN-1-YL]-2-OXOETHYL}-3-PROPYLUREA can be compared with other similar compounds, such as:
1-[2-[3-(4-Chlorophenyl)-4-oxoimidazolidin-1-yl]-2-oxoethyl]-3-[2,6-di(propan-2-yl)phenyl]-1-butylurea: This compound has a similar structure but with a butyl group instead of a propyl group.
1-[2-[3-(4-Chlorophenyl)-4-oxoimidazolidin-1-yl]-2-oxoethyl]-3-[2,6-di(propan-2-yl)phenyl]-1-ethylurea: This compound has an ethyl group instead of a propyl group.
1-[2-[3-(4-Chlorophenyl)-4-oxoimidazolidin-1-yl]-2-oxoethyl]-3-[2,6-di(propan-2-yl)phenyl]-1-methylurea: This compound has a methyl group instead of a propyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5999-88-2 |
|---|---|
Molecular Formula |
C27H35ClN4O3 |
Molecular Weight |
499 g/mol |
IUPAC Name |
1-[2-[3-(4-chlorophenyl)-4-oxoimidazolidin-1-yl]-2-oxoethyl]-3-[2,6-di(propan-2-yl)phenyl]-1-propylurea |
InChI |
InChI=1S/C27H35ClN4O3/c1-6-14-30(27(35)29-26-22(18(2)3)8-7-9-23(26)19(4)5)15-24(33)31-16-25(34)32(17-31)21-12-10-20(28)11-13-21/h7-13,18-19H,6,14-17H2,1-5H3,(H,29,35) |
InChI Key |
PNZISAHKWSKQKD-UHFFFAOYSA-N |
SMILES |
CCCN(CC(=O)N1CC(=O)N(C1)C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CC=C3C(C)C)C(C)C |
Canonical SMILES |
CCCN(CC(=O)N1CC(=O)N(C1)C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CC=C3C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B1658101.png)


![[4-[[Butan-2-yl-[(3-cyanophenyl)carbamoyl]amino]methyl]phenyl] ethanesulfonate](/img/structure/B1658107.png)
![(5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1658108.png)



![(5Z)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B1658114.png)
![(5Z)-5-[(3-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1658115.png)
![N-methyl-N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B1658116.png)


![methyl (4Z)-1-[(4-methoxyphenyl)methyl]-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate](/img/structure/B1658123.png)
